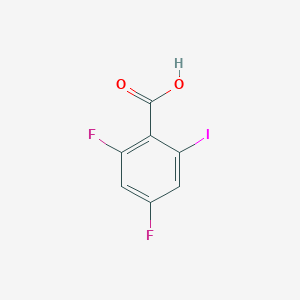

2,4-Difluoro-6-iodobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-6-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPFKSBYGNTVSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2,4 Difluoro 6 Iodobenzoic Acid

Functional Group Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations. In the context of 2,4-Difluoro-6-iodobenzoic acid, this moiety can be converted into esters, amides, and other derivatives through standard synthetic protocols. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Similarly, amidation can be carried out by treating the acid with an amine, often activated by a coupling agent to facilitate the reaction. The reactivity of the carboxylic acid can be influenced by the electronic effects of the halogen substituents on the aromatic ring.

Aromatic Substitution Reactions of Polyhalogenated Benzoic Acids

The benzene (B151609) ring in this compound is substituted with three halogen atoms and a deactivating carboxyl group. The carboxyl group directs incoming electrophiles to the meta position. youtube.comdoubtnut.com The fluorine and iodine atoms are ortho, para-directing; however, they are also deactivating towards electrophilic aromatic substitution. uci.eduleah4sci.com The interplay of these directing effects and the deactivating nature of the substituents makes electrophilic aromatic substitution on this molecule challenging.

Conversely, the electron-withdrawing nature of the fluorine and carboxyl groups can activate the ring for nucleophilic aromatic substitution (SNA_r). lumenlearning.comlibretexts.org In these reactions, a nucleophile can displace one of the halogen atoms, typically the one most activated by the electron-withdrawing groups. The relative leaving group ability of the halogens (I > Br > Cl > F) also plays a crucial role in determining the outcome of such reactions. Recent studies have shown that even unactivated fluoroarenes can undergo nucleophilic substitution under photoredox catalysis. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a key site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org

Suzuki-Miyaura Coupling Applications and Regioselectivity

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. researchgate.netyoutube.com In the case of this compound, the C-I bond is the most reactive site for this coupling. researchgate.net This allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the 6-position of the benzoic acid ring. The regioselectivity is primarily dictated by the greater reactivity of the C-I bond compared to the C-F bonds in the oxidative addition step of the catalytic cycle. sci-hub.seresearchgate.net Studies on similar polyhalogenated systems have demonstrated that the order of reactivity in Suzuki coupling is typically C-I > C-Br > C-Cl, allowing for sequential, site-selective functionalization. researchgate.netsci-hub.se

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Halides

| Aryl Halide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 2,4,6-trichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 4-phenyl-2,6-dichloropyrimidine | 83 | sci-hub.se |

| 2,4-dichloro-6-bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 2-chloro-6-bromo-4-(4-methoxyphenyl)pyridine | 76 | sci-hub.se |

| 1-iodo-2-nitrobenzene | Various arylboronic acids | Pd/C | 2-Aryl-nitrobenzenes | Good | pku.edu.cn |

| DNA-conjugated aryl iodide | Phenyl boronic acid | Na₂PdCl₄/sSPhos | DNA-conjugated biaryl | Good | frontiersin.org |

Ullmann Coupling and Related Carbon-Carbon Bond Formation Processes

The Ullmann reaction traditionally involves the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.orgoperachem.com For a molecule like this compound, this could be used for homocoupling to form a symmetrical biphenyl (B1667301) derivative. The reaction of 2,3-di-iodonitrobenzene with copper has been shown to produce a mixture of biphenylene (B1199973) and biphenyl products. rsc.org Modern variations of the Ullmann condensation allow for the formation of carbon-carbon and carbon-heteroatom bonds under milder conditions, often employing palladium or nickel catalysts and various ligands. organic-chemistry.orgnih.gov These methods can be applied to form biaryl ethers and other structures by reacting the iodo-substituted benzoic acid with phenols or other nucleophiles.

Buchwald-Hartwig Amination and Other Carbon-Heteroatom Coupling Potentials

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.govresearchgate.net The C-I bond of this compound is susceptible to this reaction, allowing for the introduction of a wide range of primary and secondary amines at the 6-position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. nih.govresearchgate.net This methodology provides a direct route to N-aryl benzoic acid derivatives, which are important scaffolds in medicinal chemistry and materials science.

Hypervalent Iodine Chemistry Derived from this compound

The iodine atom in this compound can be oxidized to a higher valence state, typically +3 (iodine(III)) or +5 (iodine(V)), to form hypervalent iodine reagents. nih.govacs.orgvdoc.pub These reagents are valuable synthetic tools due to their low toxicity and unique reactivity. princeton.eduorganic-chemistry.org

The synthesis of hypervalent iodine(III) compounds often involves the oxidation of the iodoarene with an oxidizing agent in the presence of appropriate ligands. For example, reaction with peracids or other oxidants can lead to the formation of diacetoxyiodo or difluoroiodo derivatives. nih.govrsc.org The presence of ortho-electron-withdrawing groups can influence the stability and reactivity of these hypervalent iodine species. nih.gov

Cyclic hypervalent iodine reagents can be synthesized from ortho-iodobenzoic acids. nih.govprinceton.edu For instance, oxidation of 2-iodobenzoic acid can lead to the formation of 1-hydroxy-1,2-benziodoxol-3(1H)-one (IBA), and its derivatives are powerful and selective oxidizing agents. researchgate.net These reagents can participate in a variety of transformations, including oxidations of alcohols, α-functionalization of ketones, and oxidative cyclizations. organic-chemistry.orgresearchgate.net The reactivity of these compounds stems from the electrophilic nature of the hypervalent iodine center and the good leaving group ability of the iodobenzene (B50100) moiety upon reductive elimination. princeton.edursc.org

Table 2: Common Hypervalent Iodine Reagents and their Precursors

| Reagent Name | Precursor | Typical Application | Reference |

| (Dichloroiodo)benzene | Iodobenzene | Chlorinating agent | princeton.edu |

| (Diacetoxyiodo)benzene (PIDA) | Iodobenzene | Oxidizing agent | rsc.org |

| Dess-Martin Periodinane (DMP) | 2-Iodoxybenzoic acid (IBX) | Oxidation of alcohols | rsc.org |

| 2-Iodoxybenzoic Acid (IBX) | 2-Iodobenzoic acid | Oxidation of alcohols | vdoc.pub |

| Koser's Reagent | Iodosylbenzene | Tosyloxylation of ketones |

Generation of Cyclic Hypervalent Iodine(III) Reagents from Iodobenzoic Acids

Hypervalent iodine compounds have emerged as versatile and environmentally benign reagents in modern organic synthesis. researchgate.net Their utility stems from their oxidizing properties and their ability to participate in a wide range of transformations, including halogenations, oxidations, and the formation of heterocyclic structures. researchgate.netchim.it 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are well-known examples of hypervalent iodine(V) reagents used for the mild and selective oxidation of alcohols. wikipedia.org

The synthesis of hypervalent iodine(III) reagents often begins with the oxidation of an aryl iodide. For instance, treating 2-iodobenzoic acid with reagents like oxone can yield IBX, which can then be acylated to form DMP. wikipedia.org Similarly, (difluoroiodo)arenes can be synthesized from iodoarenes through fluorination using various fluorinating agents or by ligand exchange. nih.gov The presence of ortho-substituents, such as the fluorine atom in this compound, can enhance the hydrolytic stability of the resulting (difluoroiodo)arenes. nih.gov These hypervalent iodine(III) compounds, including those derived from this compound, serve as precursors to highly reactive species capable of mediating a variety of chemical transformations. acs.org

Oxidative Transformations and Catalytic Applications Mediated by Derived Reagents

Reagents derived from iodobenzoic acids, particularly hypervalent iodine(III) species, are potent mediators of oxidative transformations and have found applications in catalysis. researchgate.netnih.gov These reagents can promote a variety of reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity of these species is often attributed to the electrophilicity of the iodine center.

Hypervalent iodine(III) reagents can catalyze the synthesis of substituted carbazoles through intramolecular amination. chim.it They also induce oxidative cyclization of 3-aryl propionic acids to produce 3,4-dihydrocoumarins. chim.it In some cases, these reagents are generated in situ. For instance, an iodine(III) catalyst can be formed from an aryl iodide in the presence of an oxidant like peracetic acid. chim.it The development of catalytic systems using hypervalent iodine compounds is a significant area of research, with a focus on creating highly enantioselective reactions. researchgate.net

Influence of Steric and Electronic Effects of Substituents on Reactivity

The reactivity of this compound is significantly influenced by the steric and electronic effects of its substituents. The two fluorine atoms are strongly electron-withdrawing, which affects the acidity of the carboxylic acid and the reactivity of the entire molecule. The iodine atom at the 6-position provides a site for various coupling and cyclization reactions.

In the synthesis of isocoumarins from o-halobenzoic acids, the nature of the halogen and other substituents plays a crucial role. For example, in palladium-catalyzed reactions of 2-halobenzoates, the addition of iodide anions can improve yields and selectivities when starting from 2-bromobenzoates. organic-chemistry.org The electron-withdrawing groups can also influence the stability and reactivity of hypervalent iodine reagents derived from these benzoic acids. nih.gov

Formation of Heterocyclic Scaffolds and Complex Organic Molecules

This compound is a key starting material for the synthesis of various heterocyclic scaffolds and complex organic molecules, owing to the versatile reactivity of the carbon-iodine bond and the directing effects of the other substituents.

Isocoumarins and phthalides are important classes of lactones with a wide range of biological activities. nih.gov Several synthetic strategies have been developed to construct these scaffolds using derivatives of 2-iodobenzoic acid.

One common approach involves the palladium-catalyzed coupling of o-iodobenzoic acid with terminal alkynes, which can lead to the formation of 3-substituted isocoumarins. researchgate.netnih.gov The reaction conditions, including the choice of catalyst, solvent, and base, can influence the regioselectivity, sometimes yielding phthalides as byproducts. researchgate.netrsc.org Copper-catalyzed domino reactions of o-halobenzoic acids with 1,3-diketones also provide an efficient route to isocoumarins. organic-chemistry.org

The table below summarizes a selection of methods for the synthesis of isocoumarins from o-iodobenzoic acid derivatives.

| Catalyst System | Reactants | Product | Reference |

| Pd(PPh₃)₄, Et₃N, ZnCl₂ | o-Iodobenzoic acid, terminal acetylenes | 3-Substituted isocoumarins | researchgate.net |

| 10% Pd/C, Et₃N, CuI, PPh₃ | o-Iodobenzoic acid, terminal alkynes | 3-Substituted isocoumarins | nih.gov |

| Copper(I) | o-Halobenzoic acids, 1,3-diketones | 3-Substituted isocoumarins | organic-chemistry.org |

| CuCl₂ | o-Halobenzoic acids, active internal alkynes | Isocoumarin derivatives | organic-chemistry.org |

The versatility of iodobenzoic acids extends to the synthesis of other important heterocyclic systems like indoles. While direct synthesis from this compound is not explicitly detailed in the provided context, related chemistry suggests potential pathways. For instance, the reaction of o-iodobenzoic acid with a trimethylsilyl (B98337) 1,3-diyne can lead to the formation of a 3-(2-indolyl)isocoumarin, which contains an indole (B1671886) moiety. researchgate.net The synthesis of indole derivatives is a significant area of organic chemistry, with various methods like the Fischer and Bischler indole syntheses being well-established. google.com

This compound can be derivatized to form various functionalized analogues, including acylhydrazones. Acylhydrazones are a class of compounds known for their diverse biological activities. mdpi.com The general synthesis of acylhydrazones involves a two-step process. First, the corresponding benzoic acid is converted to its methyl ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form the hydrazide. mdpi.com Subsequently, the hydrazide undergoes a condensation reaction with an appropriate aldehyde or ketone to yield the desired acylhydrazone. mdpi.comresearchgate.net

The presence of the iodine and fluorine atoms in acylhydrazones derived from this compound is expected to modulate their biological properties. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the electronic environment of fluorine atoms. For 2,4-Difluoro-6-iodobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the substitution pattern on the benzene (B151609) ring and distinguishing it from other isomers.

In ¹H NMR, the molecule is expected to show two distinct signals in the aromatic region for the two non-equivalent protons. The proton at position 3 (H-3) would be coupled to the adjacent fluorine at position 4, and the proton at position 5 (H-5) would be coupled to the fluorines at both positions 4 and 6. The precise chemical shifts and coupling constants (J-values) are critical for assignment.

¹³C NMR provides information on each unique carbon atom in the molecule. The spectrum would show seven distinct signals: one for the carboxylic acid carbon, and six for the aromatic carbons. The carbons bonded to electronegative atoms (iodine and fluorine) will have their chemical shifts significantly influenced.

¹⁹F NMR is particularly informative for fluorinated compounds. Two signals are expected for the two non-equivalent fluorine atoms at positions 2 and 4. The chemical shifts and the coupling between them would be characteristic of their relative positions. For instance, fluorine substitution is known to cause deshielding effects, with expected shifts appearing around -110 ppm.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| ¹H (H-3) | 7.0 - 7.5 | Doublet of doublets (dd) |

| ¹H (H-5) | 6.8 - 7.3 | Triplet of doublets (td) |

| ¹³C (C=O) | 165 - 170 | Singlet |

| ¹³C (Aromatic) | 100 - 165 | Multiple signals with C-F coupling |

| ¹⁹F (F-2) | -105 to -115 | Doublet |

Note: This table contains predicted data based on general principles and data from similar halogenated benzoic acids. Specific experimental values are not available in the searched literature.

Infrared (IR) Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. In this compound, the key functional groups are the carboxylic acid, the carbon-fluorine bonds, and the carbon-iodine bond.

The carboxylic acid group gives rise to two very characteristic absorptions: a broad O-H stretching band typically found in the 2500-3300 cm⁻¹ region, and a sharp, strong C=O (carbonyl) stretching band between 1680-1710 cm⁻¹. The C-F bonds exhibit strong stretching vibrations in the 1100-1300 cm⁻¹ region. The C-I bond vibration is expected at lower frequencies, typically below 600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Sharp, Strong |

| Aromatic Ring | C-F stretch | 1100 - 1300 | Strong |

Note: This table is based on established correlation charts for IR spectroscopy.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound.

Although a specific crystal structure for this compound is not available in the searched literature, analysis of related structures shows that benzoic acids often form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact. The presence of the bulky iodine atom at position 6 and fluorine atoms at positions 2 and 4 would influence the crystal packing and the planarity of the benzene ring. The iodine atom, being a heavy atom, is particularly useful in X-ray crystallography for phasing and structure solution.

Table 3: Predicted Structural Parameters for this compound from X-ray Diffraction

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Intermolecular Interactions | Strong O-H···O hydrogen bonding between carboxylic acid groups, forming dimers. |

| Bond Length C=O | ~1.25 Å |

| Bond Length C-O | ~1.30 Å |

| Bond Length C-F | ~1.35 Å |

Note: This table contains predicted values based on typical bond lengths and known crystal packing motifs of similar molecules. Specific experimental data is not available.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₇H₃F₂IO₂), the exact molecular weight is 283.92 g/mol .

In an MS experiment, the molecule would first be ionized to form a molecular ion (M⁺˙), which would be observed at m/z ≈ 284. The presence of iodine is easily identified by its single stable isotope at mass 127. The molecular ion would then undergo fragmentation. Common fragmentation pathways for benzoic acids include the loss of •OH (M-17), the loss of •COOH (M-45), and the loss of the iodine atom (M-127). The differentiation of positional isomers can often be achieved by analyzing the relative intensities of these fragment ions. nih.gov Methods using coordination with metal ions like Th(IV) have also been developed to distinguish halobenzoic acid isomers based on their distinct fragmentation patterns in the gas phase. researchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| ~284 | [C₇H₃F₂IO₂]⁺˙ | Molecular Ion (M⁺˙) |

| ~267 | [C₇H₂F₂IO]⁺ | Loss of •OH |

| ~239 | [C₆H₃F₂I]⁺˙ | Loss of •COOH |

Note: This table contains predicted fragmentation patterns based on the known mass spectrometry behavior of aromatic carboxylic acids.

Computational and Theoretical Chemistry of 2,4 Difluoro 6 Iodobenzoic Acid

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate a variety of properties of 2,4-difluoro-6-iodobenzoic acid, from its molecular geometry to its reactivity patterns.

DFT methods are used to determine the optimized molecular structure, predicting bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the C-I, C-F, and C-C bond lengths within the benzene (B151609) ring, as well as the geometry of the carboxylic acid group. The planarity of the benzene ring and the orientation of the carboxyl group relative to the ring are important structural features that influence the molecule's interactions.

Furthermore, DFT is instrumental in predicting the electronic properties that govern reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

In a study on iodinated salicylhydrazone derivatives, which share structural similarities with the title compound, DFT calculations were employed to understand the electronic properties, including HOMO-LUMO orbitals. mdpi.com For this compound, the electron-withdrawing nature of the fluorine and iodine atoms, as well as the carboxylic acid group, would significantly influence the electron distribution across the aromatic ring and, consequently, the energies of the frontier molecular orbitals.

Reactivity descriptors derived from DFT, such as electrostatic potential maps, can visualize the electron-rich and electron-poor regions of the molecule. These maps are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, in a related compound, 2-iodo-3-methylbenzoic acid, DFT has been used to model the energetics of electrophilic substitution, highlighting the directing effects of the iodine atom.

Table 1: Predicted Electronic Properties of Halogenated Benzoic Acids from DFT Calculations (Illustrative Data)

| Property | 2,4-Difluorobenzoic Acid | 2-Iodobenzoic Acid | This compound (Hypothetical) |

| HOMO Energy (eV) | -7.2 | -6.8 | -7.0 |

| LUMO Energy (eV) | -1.5 | -1.2 | -1.4 |

| HOMO-LUMO Gap (eV) | 5.7 | 5.6 | 5.6 |

| Dipole Moment (Debye) | 2.5 | 2.1 | 2.8 |

Note: The data for this compound is hypothetical and for illustrative purposes, based on trends observed in related compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions. For this compound, MD simulations can be particularly useful in understanding its behavior in different environments, such as in solution or in a crystal lattice.

MD simulations can explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. A key aspect for this compound would be the rotational barrier of the carboxylic acid group relative to the benzene ring. This rotation can be influenced by intramolecular hydrogen bonding or steric hindrance from the adjacent iodine atom.

In the context of intermolecular interactions, MD simulations can model how molecules of this compound interact with each other and with solvent molecules. This is crucial for understanding its solubility, crystal packing, and potential to form dimers or larger aggregates through hydrogen bonding of the carboxylic acid groups. The simulations can provide detailed information on the strength and geometry of these hydrogen bonds.

Table 2: Illustrative Intermolecular Interaction Energies for this compound Dimers from MD Simulations

| Interaction Type | Distance (Å) | Energy (kcal/mol) |

| O-H···O (Carboxylic Acid Dimer) | 1.8 | -8.5 |

| C-F···H-C (Aromatic) | 2.5 | -1.2 |

| C-I···π (Halogen Bonding) | 3.2 | -2.5 |

Note: These values are illustrative and represent typical energies and distances for such interactions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. For this compound, computational studies can predict its reactivity in various chemical transformations.

For instance, the iodine atom can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are common methods for forming carbon-carbon bonds. DFT calculations can be used to model the transition states and intermediates in these catalytic cycles, helping to understand the role of the fluorine substituents on the reaction rate and selectivity.

Another area of interest is the reactivity of the carboxylic acid group, which can undergo esterification or amidation. Computational models can explore the reaction pathways for these transformations, including the activation energies required.

Furthermore, computational studies can shed light on more complex reaction mechanisms. For example, in the biomimetic synthesis of preuisolactone A, computational studies were crucial in understanding ambimodal cycloaddition reactions. nih.gov While not directly applicable to this compound, this highlights the capability of computational methods to unravel intricate reaction mechanisms. The synthesis of related compounds like para-iodobenzoic acid involves multiple steps, including diazotization and oxidation, which can be modeled computationally to optimize reaction conditions. youtube.com

Quantitative Structure-Property Relationships (QSPR) in Related Halogenated Benzoic Acids

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the structural or physicochemical properties of a series of compounds with a particular property of interest. For halogenated benzoic acids, QSPR can be used to predict properties like acidity (pKa), solubility, and chromatographic retention times.

A QSPR study for predicting the pKa of a large set of benzoic acids in different solvents has been reported, demonstrating the utility of this approach. researchgate.net The model used molecular descriptors that encode information about the chemical nature of the solutes and solvents. For this compound, its pKa would be influenced by the electron-withdrawing effects of the two fluorine atoms and the iodine atom, which stabilize the carboxylate anion.

Similarly, QSPR models have been developed for the physicochemical properties of other halogenated aromatic compounds, such as halogenated methyl-phenyl ethers. nih.gov These models use descriptors derived from electrostatic potentials and molecular volume to predict properties like vapor pressure and octanol-water partition coefficients.

By developing a QSPR model for a series of halogenated benzoic acids including this compound, it would be possible to predict the properties of new, unsynthesized derivatives, thus guiding future research efforts.

Research Applications of 2,4 Difluoro 6 Iodobenzoic Acid As a Versatile Synthetic Building Block

Role in the Construction of Complex Organic Architectures

The strategic placement of three distinct functional groups on the benzene (B151609) ring of 2,4-Difluoro-6-iodobenzoic acid makes it an exceptional starting material for the synthesis of complex organic molecules. The iodine atom, in particular, serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, which are fundamental to modern organic synthesis.

The primary utility of the iodo group is its reactivity in transition metal-catalyzed cross-coupling reactions. Due to the carbon-iodine bond being the weakest among the carbon-halogen bonds, it is highly susceptible to oxidative addition to a low-valent metal catalyst, such as palladium or copper. This reactivity allows for the selective formation of new bonds at this position, while the other positions on the ring remain unaffected.

Key reactions that leverage the iodo substituent include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between the aryl iodide and an organoboron compound (such as a boronic acid or ester) is a powerful method for the formation of biaryl structures. These motifs are prevalent in pharmaceuticals, natural products, and functional materials.

Sonogashira Coupling: This reaction, also typically catalyzed by palladium, couples the aryl iodide with a terminal alkyne to form an arylethynyl group. This is a crucial transformation for accessing conjugated systems used in organic electronics and for the synthesis of complex natural products.

Heck Coupling: In this reaction, the aryl iodide is coupled with an alkene to form a new carbon-carbon bond, providing access to substituted styrenes and other vinylated aromatic compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine. This is a vital transformation in the synthesis of pharmaceuticals and other nitrogen-containing organic molecules.

Ullmann Coupling: This copper-catalyzed reaction can be used to form biaryl ethers or thioethers by coupling the aryl iodide with an alcohol or thiol, respectively.

The presence of the two fluorine atoms on the aromatic ring also significantly influences the reactivity of the molecule. Their strong electron-withdrawing nature can modulate the reactivity of the other functional groups and can impart unique properties to the final products, such as increased metabolic stability in drug candidates.

The carboxylic acid group provides another point of diversification. It can be readily converted into a wide range of other functional groups, including esters, amides, and alcohols, further expanding the synthetic utility of this building block. This allows for the attachment of the 2,4-difluoro-6-iodophenyl moiety to a variety of other molecular scaffolds.

The combination of these features allows synthetic chemists to use this compound as a linchpin in the assembly of complex and highly functionalized organic molecules. Its predictable reactivity and the orthogonality of its functional groups enable the design of efficient and convergent synthetic strategies.

Below is a table summarizing the key cross-coupling reactions involving this compound:

| Reaction Name | Reactant | Catalyst | Product Type |

| Suzuki-Miyaura Coupling | Organoboron Compound | Palladium | Biaryl |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | Arylethynyl |

| Heck Coupling | Alkene | Palladium | Vinylated Aromatic |

| Buchwald-Hartwig Amination | Amine | Palladium | Arylamine |

| Ullmann Coupling | Alcohol/Thiol | Copper | Biaryl Ether/Thioether |

Development of Advanced Materials and Fluorinated Polymers

The unique electronic properties and thermal stability conferred by the fluorine and iodine substituents make this compound an attractive monomer or precursor for the development of advanced materials, including fluorinated polymers and organic electronic devices.

The incorporation of halogenated benzoic acids into polymer backbones can significantly enhance the thermal stability and electronic properties of the resulting materials. The presence of the heavy iodine atom, in particular, can influence the photophysical properties of a material, potentially leading to applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The fluorine atoms contribute to the material's stability and can also be used to fine-tune its electronic characteristics. The strong electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated polymer, which can be advantageous for charge injection and transport in electronic devices.

Furthermore, the carboxylic acid group provides a convenient handle for polymerization reactions, such as polycondensation, to form polyesters or polyamides. The resulting polymers would possess a high density of fluorine atoms, which can impart desirable properties such as hydrophobicity, chemical resistance, and low surface energy.

Research in this area is focused on synthesizing and characterizing new polymers and materials derived from this compound and evaluating their performance in various applications. The ability to precisely control the structure and properties of these materials at the molecular level makes this compound a valuable tool for materials scientists.

Precursor in Agrochemical Intermediates Research

Halogenated aromatic compounds are a cornerstone of the agrochemical industry, with many herbicides, insecticides, and fungicides containing these structural motifs. The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of new and potentially more effective agrochemical active ingredients.

The biaryl structures that can be readily synthesized from this building block via cross-coupling reactions are of particular interest in agrochemical research. These motifs are present in a number of commercially successful pesticides. The fluorine atoms can enhance the biological activity of a molecule and also increase its metabolic stability in the environment.

The carboxylic acid group can be derivatized to form esters or amides, which are common functional groups in many agrochemicals. This allows for the fine-tuning of the molecule's physical properties, such as its solubility and soil mobility.

The research in this field involves the use of this compound as a starting material in the synthesis of novel compounds that are then screened for their biological activity against various pests and pathogens. The goal is to identify new agrochemical candidates with improved efficacy, selectivity, and environmental profiles.

Application in Organocatalysis and Ligand Design

The rigid and well-defined structure of this compound, combined with its multiple functional groups, makes it a valuable scaffold for the design and synthesis of new ligands for transition metal catalysis and organocatalysis.

The carboxylic acid group can be used to anchor the molecule to a metal center or to a solid support. The fluorine and iodine atoms can be used to modulate the steric and electronic properties of the resulting ligand, which in turn can influence the activity, selectivity, and stability of the catalyst.

For example, the electron-withdrawing fluorine atoms can make a metal center more electrophilic, which can enhance its catalytic activity in certain reactions. The bulky iodine atom can be used to create a specific chiral environment around a metal center, which can be exploited for asymmetric catalysis.

In the field of organocatalysis, derivatives of this compound could be explored as new types of catalysts. The Lewis basicity of the carboxylic acid group, combined with the potential for halogen bonding interactions involving the iodine atom, could be harnessed to activate substrates and promote chemical reactions.

The research in this area is focused on the design and synthesis of new ligands and organocatalysts based on the this compound framework and the evaluation of their performance in a variety of catalytic transformations.

Use as a Heavy Atom Probe in X-ray Crystallography Studies

The presence of a heavy iodine atom in this compound makes it a potentially useful tool in X-ray crystallography, a technique used to determine the three-dimensional structure of molecules. The heavy atom can be used as a phasing probe to solve the crystal structures of large biomolecules, such as proteins and nucleic acids.

In a technique known as isomorphous replacement, the heavy atom derivative of a biomolecule is crystallized, and its diffraction pattern is compared to that of the native biomolecule. The differences in the diffraction patterns can be used to determine the phases of the diffracted X-rays, which is a crucial step in solving the crystal structure.

The this compound moiety could be covalently attached to a biomolecule of interest, and the resulting derivative could then be used for crystallographic studies. The high electron density of the iodine atom would produce a strong signal in the diffraction experiment, facilitating the structure determination process.

The fluorine atoms can also be beneficial in this application, as they can help to improve the solubility and stability of the derivatized biomolecule. The research in this area would involve the development of methods for selectively labeling biomolecules with this compound and the use of these derivatives in crystallographic studies to elucidate the structures of challenging biological targets.

Future Research Directions and Emerging Trends

Exploration of Novel and Efficient Synthetic Methodologies for Polyfluorinated Iodobenzoic Acids

The development of new and more efficient ways to synthesize polyfluorinated iodobenzoic acids is a cornerstone of future research. Traditional methods can sometimes be harsh or lack the desired efficiency, prompting chemists to explore more sustainable and elegant solutions. nottingham.ac.ukrsc.org A significant area of focus is the development of mechanochemical protocols, which use mechanical force to drive chemical reactions, often in the absence of bulk solvents. rsc.org This solid-state approach offers a rapid, practical, and environmentally friendly route to valuable fluorine-containing molecules. rsc.org

Another promising avenue is the use of aryne intermediates to construct complex fluorinated molecules. rsc.org Furthermore, research into hypervalent iodine reagents continues to yield milder and more selective methods for both fluorination and iodination. researchgate.netarkat-usa.org The development of recyclable hypervalent iodine reagents, such as those tagged with phenylsulfonate, presents a significant step towards more sustainable chemical processes. arkat-usa.org

| Synthetic Approach | Key Features | Potential Advantages |

| Mechanochemistry | Solid-state synthesis using mechanical force. | Rapid, environmentally friendly, reduced solvent waste. rsc.org |

| Aryne Intermediates | Utilizes highly reactive arynes for molecular construction. | Access to diverse and complex fluorinated aromatic and heterocyclic molecules. rsc.org |

| Hypervalent Iodine Reagents | Employs mild and selective oxidizing agents. | Improved reaction conditions, potential for recyclable reagents. researchgate.netarkat-usa.org |

Discovery of New Reactivity Pathways and Selective Transformations

Unlocking the full synthetic potential of 2,4-Difluoro-6-iodobenzoic acid lies in discovering new ways it can react and controlling these reactions with high precision. A major challenge and opportunity is the selective functionalization of carbon-fluorine (C-F) bonds, which are typically very strong and unreactive. nih.govnih.gov Recent breakthroughs have shown that it is possible to selectively activate and functionalize C(sp³)–F bonds using inexpensive metal salts, opening the door to creating novel fluorinated compounds. nih.govnih.gov

The iodine atom in this compound also offers a rich field of reactivity. Aryl iodides are versatile partners in a wide array of cross-coupling reactions, and ongoing research aims to expand this toolbox. rsc.orgacs.orgnih.govacs.org For instance, the generation of aryl radicals from aryl iodides using photoredox catalysis allows for innovative bond formations, such as intramolecular 1,5-H transfers to build complex molecular scaffolds. rsc.org

| Reactivity Area | Focus of Research | Significance |

| C-F Bond Functionalization | Selective activation and transformation of C-F bonds. | Access to novel fluorinated molecules from existing polyfluorinated compounds. nih.govnih.gov |

| Aryl Iodide Cross-Coupling | Development of new catalytic systems and reaction partners. | Enables the construction of complex molecules with high precision. rsc.orgacs.orgnih.govacs.org |

| Hypervalent Iodine Chemistry | In-situ generation and application of hypervalent iodine species. | Mild and selective oxidative transformations. arkat-usa.orgpsu.edunih.gov |

Integration into Continuous Flow Chemistry for Scalable and Automated Synthesis

Continuous flow chemistry is revolutionizing the way chemicals are manufactured, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. nih.govmit.edunih.gov This technology is particularly well-suited for handling hazardous reagents and highly exothermic reactions, which are often involved in the synthesis and transformation of halogenated compounds. nih.govamt.ukresearchgate.net

The synthesis of compounds like 2,4,5-trifluorobenzoic acid has been successfully demonstrated using continuous flow microreactors. researchgate.netresearchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. nih.govresearchgate.net Future research will focus on integrating multiple synthetic steps into a single, continuous process, a concept known as telescoping, which minimizes the need for isolating and purifying intermediates. mit.edu The automation of these flow systems will further enhance their utility for high-throughput synthesis and process optimization. vapourtec.com

Expansion of Applications in Advanced Material Science beyond Fluorinated Polymers

While fluorinated polymers are a well-established application, the unique properties of molecules like this compound are driving their use in other areas of advanced material science. ontosight.ai One of the most exciting new frontiers is the use of fluorinated benzoic acids as linkers in the construction of Metal-Organic Frameworks (MOFs). nih.govalfa-chemistry.comuni-koeln.deacs.orgacs.org The introduction of fluorine atoms into the MOF structure can enhance properties such as gas sorption and water stability. alfa-chemistry.comuni-koeln.de For example, MOFs with fluorinated linkers have shown high CO₂ uptake, making them promising materials for carbon capture applications. uni-koeln.de

Fluorinated benzoic acids are also being investigated for their use in liquid crystals. nih.govmdpi.comacademie-sciences.fr The incorporation of fluorine can tune the electro-optical properties of liquid crystal materials, such as their birefringence and dielectric anisotropy, which is crucial for their application in display technologies and photonics. mdpi.com

| Material Class | Role of Fluorinated Benzoic Acid | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Serves as a fluorinated organic linker. | Gas storage and separation (e.g., CO₂ capture), catalysis. nih.govalfa-chemistry.comuni-koeln.deacs.orgacs.org |

| Liquid Crystals | Component to modify electro-optical properties. | High-performance displays, photonics, and other optical devices. nih.govmdpi.comacademie-sciences.fr |

Synergistic Approaches with Photoredox and Electrochemistry for Sustainable Transformations

The quest for more sustainable chemical transformations has led to a surge of interest in photoredox catalysis and electrochemistry. nottingham.ac.uknumberanalytics.com These methods use light or electricity, respectively, as "traceless" reagents to drive chemical reactions, often under mild conditions. nih.govfrontiersin.orgresearchgate.net

Photoredox catalysis has proven to be a powerful tool for generating reactive intermediates from aryl halides, including aryl iodides. rsc.orgacs.orgnih.gov This opens up new possibilities for C-C and C-O bond formation. acs.orgnih.gov For example, a photoredox-driven three-component coupling of aryl halides, olefins, and oxygen has been developed to synthesize valuable hydroxyaryl motifs. acs.orgnih.gov

Electrochemistry offers a compelling alternative for generating hypervalent iodine reagents from iodobenzoic acids. nih.govfrontiersin.orgresearchgate.net The anodic oxidation of 2-iodobenzoic acid can produce 2-iodoxybenzoic acid (IBX), a highly useful and selective oxidant, without the need for chemical oxidants. nih.gov This electrochemical approach is inherently safer and more environmentally friendly, aligning with the principles of green chemistry. nih.govfrontiersin.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.